molecular formula C18H14N2O3S2 B2480536 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896351-33-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2480536
CAS No.: 896351-33-0
M. Wt: 370.44
InChI Key: QVFFKNMSDMQKMF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and thiazole rings are known to facilitate binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide: shares similarities with other benzodioxole and thiazole derivatives, such as:

Uniqueness

The presence of both the benzodioxole and thiazole rings, along with the methylthio group, gives this compound unique properties

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-24-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)23-10-22-15/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFFKNMSDMQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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